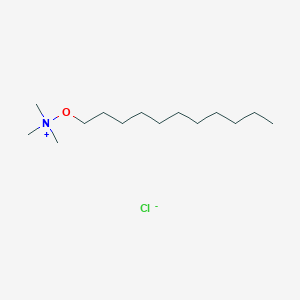
Trimethyl(undecyloxy)ammonium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethyl(undecyloxy)ammonium chloride is a quaternary ammonium compound known for its surfactant properties. It is widely used in various industrial and scientific applications due to its ability to interact with both hydrophilic and hydrophobic substances.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trimethyl(undecyloxy)ammonium chloride typically involves the reaction of trimethylamine with undecyloxy chloride. The reaction is carried out in an organic solvent such as dichloromethane under controlled temperature conditions to ensure the formation of the desired quaternary ammonium salt.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and yields a high-purity product. The process involves the careful addition of reactants and continuous removal of by-products to maintain the efficiency of the reaction.
化学反应分析
Types of Reactions: Trimethyl(undecyloxy)ammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: While less common, it can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium iodide are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride may be employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with potassium iodide would yield trimethyl(undecyloxy)ammonium iodide.
科学研究应用
Trimethyl(undecyloxy)ammonium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis to facilitate reactions between reactants in different phases.
Biology: It serves as a surfactant in the preparation of biological samples for microscopy.
Medicine: It is explored for its antimicrobial properties and potential use in disinfectants.
Industry: It is used in the formulation of detergents, fabric softeners, and personal care products due to its surfactant properties.
作用机制
The mechanism by which trimethyl(undecyloxy)ammonium chloride exerts its effects involves its interaction with cell membranes. The compound disrupts the lipid bilayer of microbial cell membranes, leading to cell lysis and death. This action is primarily due to its cationic nature, which allows it to interact with the negatively charged components of cell membranes.
相似化合物的比较
- Trimethyl(tetradecyl)ammonium chloride
- Trimethyl(stearyl)ammonium chloride
- Dimethyl(distearyl)ammonium chloride
Comparison: Trimethyl(undecyloxy)ammonium chloride is unique due to its specific alkyl chain length, which provides a balance between hydrophilic and hydrophobic properties. This balance makes it particularly effective as a surfactant compared to other quaternary ammonium compounds with longer or shorter alkyl chains.
属性
CAS 编号 |
88599-13-7 |
|---|---|
分子式 |
C14H32ClNO |
分子量 |
265.86 g/mol |
IUPAC 名称 |
trimethyl(undecoxy)azanium;chloride |
InChI |
InChI=1S/C14H32NO.ClH/c1-5-6-7-8-9-10-11-12-13-14-16-15(2,3)4;/h5-14H2,1-4H3;1H/q+1;/p-1 |
InChI 键 |
DICATXUTHFWIIX-UHFFFAOYSA-M |
规范 SMILES |
CCCCCCCCCCCO[N+](C)(C)C.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


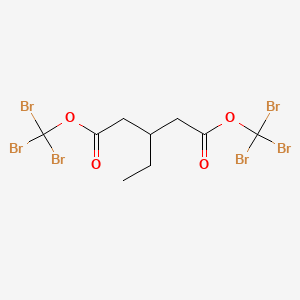
![[3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B14391884.png)
![N-Butyl-N-[(3,4-dichlorophenyl)methyl]-N'-(2,4-dimethylphenyl)urea](/img/structure/B14391892.png)
![7-Methoxy-2-phenyl-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B14391905.png)
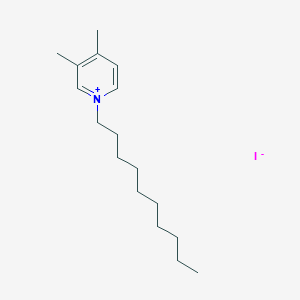
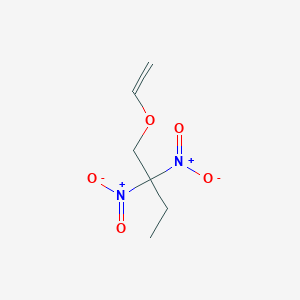
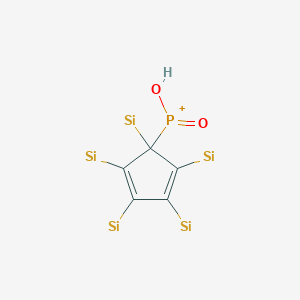

![N,N-Diethyl-N'-[4-(5-oxo-4,5-dihydropyrazin-2-yl)phenyl]urea](/img/structure/B14391923.png)
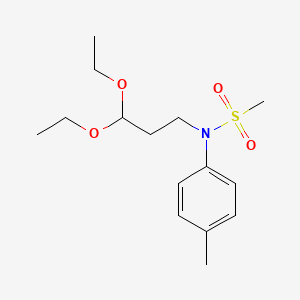
![2-{[Bis(2-chloroethyl)amino]methyl}-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione](/img/structure/B14391949.png)

![Diethyl [(methylsulfanyl)(trimethylsilyl)methyl]phosphonate](/img/structure/B14391959.png)
![Acetic acid;3-[2-(3-hydroxyprop-1-ynyl)-4,5-dimethylphenyl]prop-2-yn-1-ol](/img/structure/B14391961.png)
